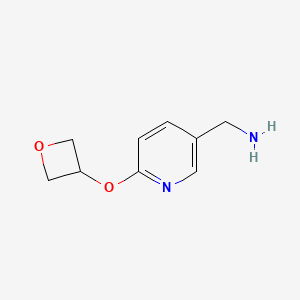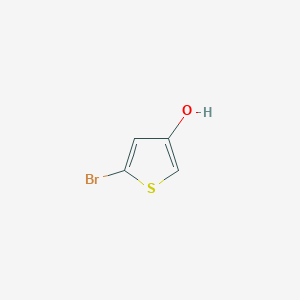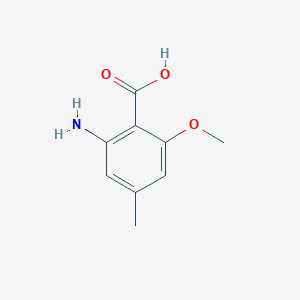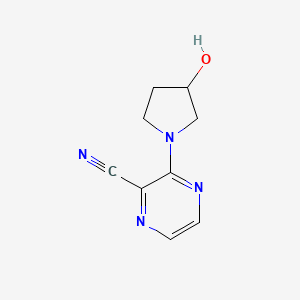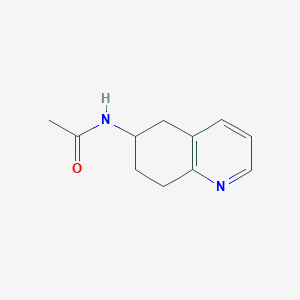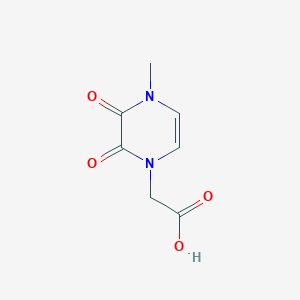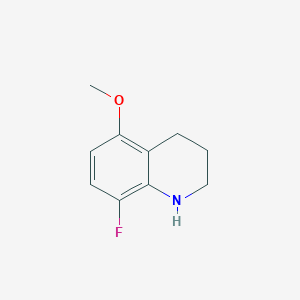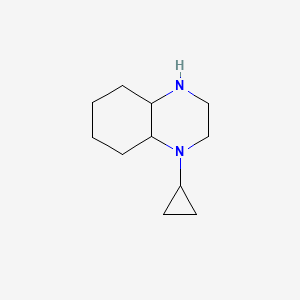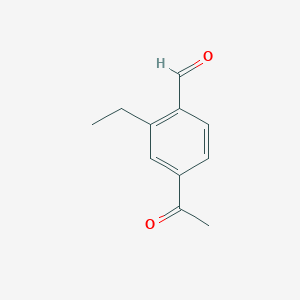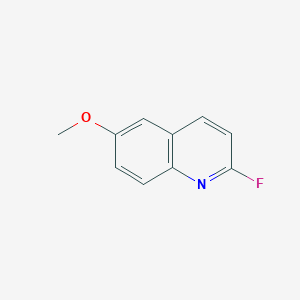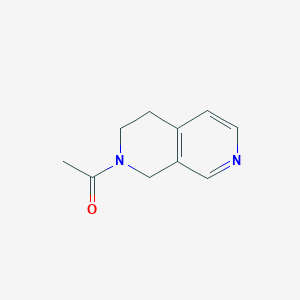
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might have biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
Quinoline: Another heterocyclic aromatic compound with a fused pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and potential reactivity. This uniqueness can make it valuable for specific applications where other similar compounds might not be as effective.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-5-3-9-2-4-11-6-10(9)7-12/h2,4,6H,3,5,7H2,1H3 |
InChI 键 |
JASXWEIXXOOKIG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C(C1)C=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
